molecular formula C12H15N5O2S B15156483 N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B15156483
M. Wt: 293.35 g/mol
InChI Key: VTURSEYMDCRFQB-UHFFFAOYSA-N
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Description

N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide is a complex heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of a thiazole derivative with a pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethyl sulfoxide, with the addition of catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of topoisomerase I.

    Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole cores, such as thiazole-based kinase inhibitors.

    Pyrimidine derivatives: Compounds with pyrimidine cores, such as pyrimidine-based antifolates.

Uniqueness

N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct biological activities. Its ability to inhibit topoisomerase I and its potential anticancer properties set it apart from other similar compounds .

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

N-methyl-1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C12H15N5O2S/c1-13-10(18)7-2-4-17(5-3-7)12-16-9-8(20-12)11(19)15-6-14-9/h6-7H,2-5H2,1H3,(H,13,18)(H,14,15,19)

InChI Key

VTURSEYMDCRFQB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCN(CC1)C2=NC3=C(S2)C(=O)NC=N3

Origin of Product

United States

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